molecular formula C20H28N2O2 B12625493 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione CAS No. 918413-45-3

3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione

Cat. No.: B12625493
CAS No.: 918413-45-3
M. Wt: 328.4 g/mol
InChI Key: IZEIBSOYPLGCCA-UHFFFAOYSA-N
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Description

3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. DPP derivatives are known for their excellent thermal stability, high molar absorptivity, and strong fluorescence. These properties make them valuable in various applications, including organic electronics, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-b]pyrrole core.

    Substitution Reactions: Subsequent substitution reactions introduce the cyclohexyl and methyl groups at the desired positions on the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrrole ring are replaced with other groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.

    Pigments: Its strong fluorescence and stability make it suitable for use as a pigment in various applications, including inks and coatings.

    Biological Research: The compound can be used as a fluorescent probe in biological imaging and diagnostics.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione involves its interaction with molecular targets through its conjugated π-system. This interaction can lead to various effects, such as:

    Charge Transfer: The compound can facilitate charge transfer processes in organic electronic devices.

    Fluorescence: Its strong fluorescence is due to the efficient π-π* transitions within the molecule.

    Binding to Biomolecules: In biological systems, the compound can bind to specific biomolecules, enabling its use as a probe or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione stands out due to its unique combination of thermal stability, strong fluorescence, and electronic properties. These characteristics make it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced pigments.

Properties

CAS No.

918413-45-3

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3,6-dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5-dione

InChI

InChI=1S/C20H28N2O2/c1-21-17-15(13-9-5-3-6-10-13)20(24)22(2)18(17)16(19(21)23)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3

InChI Key

IZEIBSOYPLGCCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C2=C(C1=O)C3CCCCC3)C)C4CCCCC4

Origin of Product

United States

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